molecular formula C15H12Cl2N2O2S B369088 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole CAS No. 428444-15-9

1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole

Cat. No.: B369088
CAS No.: 428444-15-9
M. Wt: 355.2g/mol
InChI Key: ZEUZJUXPPBFXNB-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a 3,4-dichlorophenylsulfonyl group and two methyl groups at the 5 and 6 positions. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Sulfonyl Group: The 3,4-dichlorophenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[(3,4-Dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes.

    Modulation of Signaling Pathways: It can affect cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

1-[(3,4-Dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be compared with other similar compounds, such as:

    3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone: This compound shares the sulfonyl and dichlorophenyl groups but differs in the core structure.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides: These compounds contain a thiadiazole ring instead of a benzimidazole ring and exhibit different biological activities.

The uniqueness of 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c1-9-5-14-15(6-10(9)2)19(8-18-14)22(20,21)11-3-4-12(16)13(17)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUZJUXPPBFXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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